molecular formula C8H10N2 B13650074 (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine

(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine

Cat. No.: B13650074
M. Wt: 134.18 g/mol
InChI Key: XPAHGXXAYUSFKN-SFYZADRCSA-N
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Description

(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The pyridine ring and the cyclopropane moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., Grignard reagents) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring or the cyclopropane moiety.

Scientific Research Applications

(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-phenylcyclopropan-1-amine
  • (1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine
  • (1S,2R)-2-(pyridin-2-yl)cyclopropan-1-amine

Uniqueness

(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(1S,2R)-2-pyridin-3-ylcyclopropan-1-amine

InChI

InChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2/t7-,8+/m1/s1

InChI Key

XPAHGXXAYUSFKN-SFYZADRCSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CN=CC=C2

Canonical SMILES

C1C(C1N)C2=CN=CC=C2

Origin of Product

United States

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